3-acetyl-2H-cyclohepta[b]furan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetylcyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJSMSRDUPLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415857 | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-76-0 | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22460-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 3 Acetyl 2h Cyclohepta B Furan 2 One
Retrosynthetic Analysis and Key Disconnections for the 3-acetyl-2H-cyclohepta[b]furan-2-one Core
A logical retrosynthetic analysis of the this compound structure identifies the most viable bond disconnections for a convergent synthesis. The core structure consists of a furanone ring fused to a cycloheptatriene (B165957) ring. The key disconnections are the C-O and C-C bonds that form the heterocyclic furanone ring.
This disconnection strategy simplifies the target molecule into two primary synthons: a tropone-based electrophile and a nucleophilic C2 acetyl unit. This leads back to a 2-substituted tropone (B1200060) and an active methylene (B1212753) compound, specifically an equivalent of acetylacetate, such as ethyl acetoacetate (B1235776). This approach is the most frequently employed method for constructing the 2H-cyclohepta[b]furan-2-one scaffold. mdpi.comclockss.org
Precursor Design and Selection Strategies utilizing Tropone Derivatives
The successful synthesis of the target compound heavily relies on the appropriate design of a tropone precursor. nih.gov The strategy involves using a tropone derivative that is activated for nucleophilic attack. clockss.org Key precursors are tropones substituted at the 2-position with a good leaving group. mdpi.combohrium.com
Commonly utilized precursors include:
2-chlorotropone (B1584700) clockss.org
2-methoxytropone clockss.org
2-tosyloxytropone clockss.org
These "reactive troponoids" are designed to readily react with nucleophiles, facilitating the annulation of the furanone ring. clockss.org The choice of precursor can sometimes influence the reaction pathway and the position of the initial nucleophilic attack. clockss.org
Direct Synthetic Approaches
Direct approaches to this compound typically involve a one-step cyclization and condensation reaction between a tropone precursor and a suitable nucleophile.
The most established and widely adopted method for synthesizing this compound is the reaction of a 2-substituted tropone with an active methylene compound. mdpi.combohrium.com Specifically, the reaction between 2-chlorotropone and the sodium salt of ethyl acetoacetate in the presence of a base like sodium ethoxide (EtONa) yields the target compound, this compound. researchgate.netclockss.org Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the alpha-protons, making them easy to deprotonate to form a nucleophilic carbanion. rsc.org
| Reactant 1 | Reactant 2 | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chlorotropone | Ethyl acetoacetate | Sodium ethoxide (EtONa) | This compound | mdpi.comclockss.org |
The substituent at the C-2 position of the tropone ring plays a critical role as a leaving group, enabling the nucleophilic substitution and subsequent cyclization required for the formation of the fused furanone ring. mdpi.comclockss.org The presence of an effective leaving group, such as a halogen (e.g., -Cl) or a tosyloxy group (-OTs), renders the C-2 carbon sufficiently electrophilic for attack by the carbanion generated from the active methylene compound. clockss.org
| Leaving Group | Precursor Name | Utility | Reference |
|---|---|---|---|
| -Cl | 2-chlorotropone | Commonly used, effective for reaction with ethyl acetoacetate. | clockss.org |
| -OCH₃ | 2-methoxytropone | Effective, can lead to nucleophilic attack at the C-2 position. | clockss.org |
| -OTs | 2-tosyloxytropone | A reactive leaving group used for similar transformations. | clockss.org |
The nature of the leaving group and the reaction conditions can dictate the regioselectivity of the initial attack. clockss.org
The mechanism for the formation of this compound from 2-chlorotropone and ethyl acetoacetate has been elucidated. clockss.org The reaction proceeds through a distinct pathway:
Nucleophilic Attack: The carbanion generated from ethyl acetoacetate attacks the tropone ring. In the case of 2-chlorotropone, this attack preferentially occurs at the C-7 position. clockss.org
Intermediate Formation: This initial attack forms an intermediate where the hydrogen at C-7 subsequently shifts to the C-2 position. clockss.org
Intramolecular Cyclization: The oxygen atom of the tropone carbonyl group then performs a nucleophilic attack on the ester carbonyl carbon of the attached side chain. clockss.org
Elimination: The final step involves the elimination of ethanol, leading to the formation of the fused 2H-cyclohepta[b]furan-2-one ring system. clockss.org
Interestingly, when other precursors like 5-substituted 2-methoxytropones are used with reagents such as diethyl malonate, the initial nucleophilic attack can occur at the C-2 position instead of C-7. clockss.org
Alternative Synthetic Pathways and Modifications
While the reaction of troponoids with active methylene compounds is the principal route, alternative pathways to the 2H-cyclohepta[b]furan-2-one core exist.
Dichloroketene (B1203229) Cycloaddition: An alternative synthesis involves the reaction of tropone with dichloroketene, which is generated in situ from dichloroacetyl chloride and triethylamine. This proceeds via an [8+2] cycloaddition, followed by the elimination of hydrogen chloride to yield 3-chloro-2H-cyclohepta[b]furan-2-one. clockss.org
Synthesis from Cycloheptatriene: A different approach starts with cycloheptatriene, which undergoes a [2+2] cycloaddition with dichloroketene. The resulting adduct is then subjected to a Baeyer-Villiger oxidation, followed by dehydrochlorination, to afford the 2H-cyclohepta[b]furan-2-one skeleton. researchgate.net
Post-synthesis Modification: The core structure of 2H-cyclohepta[b]furan-2-one can be further modified. For example, 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have been synthesized using a one-pot procedure that involves sequential iodation and Suzuki–Miyaura coupling reactions, demonstrating the potential for functionalization at multiple positions. mdpi.com
[2+2] Cycloaddition Approaches and Subsequent Transformations
A notable pathway to the parent 2H-cyclohepta[b]furan-2-one scaffold involves an initial cycloaddition reaction followed by a series of strategic transformations. researchgate.netresearchgate.net This multi-step sequence leverages classic reactions to build the fused heterocyclic system from simple starting materials.
The synthesis commences with the [2+2] cycloaddition of cycloheptatriene with dichloroketene. rsc.orgrsc.org Dichloroketene is a highly reactive and unstable intermediate that is generated in situ, typically from the reaction of trichloroacetyl chloride with activated zinc in an ether solvent. rsc.org The reaction with cycloheptatriene proceeds to form 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as the primary cycloadduct in good yield. rsc.orgrsc.org
Following the successful cycloaddition, the key intermediate undergoes a Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This oxidative cleavage of a carbon-carbon bond is a cornerstone of synthetic chemistry for creating esters and lactones from ketones. organic-chemistry.orgnih.gov In this specific sequence, the Baeyer-Villiger oxidation of the bicyclic ketone adduct transforms the four-membered ring into a five-membered lactone, setting the stage for the final furanone structure. researchgate.netresearchgate.net
The final step in forming the 2H-cyclohepta[b]furan-2-one core is a dehydrochlorination reaction. researchgate.netresearchgate.net Treatment with a base, such as triethylamine, facilitates the elimination of hydrogen chloride from the molecule. rsc.org This elimination process results in the formation of a double bond, completing the aromatic furanone ring system and yielding the target scaffold in high yield. researchgate.netresearchgate.net While this route produces the parent 2H-cyclohepta[b]furan-2-one, subsequent functionalization, as described below, would be necessary to introduce the 3-acetyl group.
Table 1: Key Reaction Sequence via [2+2] Cycloaddition
| Step | Reaction Type | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | [2+2] Cycloaddition | Cycloheptatriene | Trichloroacetyl chloride, Zn | 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one rsc.orgrsc.org |
| 2 | Baeyer-Villiger Oxidation | 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one | Peroxyacids (e.g., m-CPBA) | Lactone intermediate researchgate.netresearchgate.net |
Functional Group Interconversions and Derivatization Strategies Post-Synthesis
Once the 2H-cyclohepta[b]furan-2-one (CHF) core is synthesized, it serves as a versatile platform for a wide range of functional group interconversions and derivatizations. These modifications are crucial for tuning the molecule's electronic properties and for building more complex structures, such as novel azulene (B44059) derivatives. mdpi.comresearchgate.net Research has primarily focused on the high reactivity of the 3-position of the furanone ring. researchgate.net
A variety of derivatization strategies have been explored:
Electrophilic Substitution: The CHF scaffold readily undergoes electrophilic substitution reactions. researchgate.net For instance, it can react with dimethyl sulfide (B99878) ditriflate to yield dimethyl(2-oxo-2H-cyclohepta[b]furan-3-yl)sulfonium trifluoromethanesulfonates. researchgate.netresearchgate.net These sulfonium (B1226848) salts are valuable intermediates that can be converted into other functional groups, such as a 3-methylthio group upon treatment with triethylamine. researchgate.netresearchgate.net
Cross-Coupling Reactions: Modern cross-coupling methods have been applied to introduce aryl groups onto the CHF skeleton. The Suzuki-Miyaura coupling reaction, in particular, has been used effectively. mdpi.comresearchgate.net For example, a one-pot procedure involving sequential iodation at the 3-position followed by a Suzuki-Miyaura coupling allows for the synthesis of 3-aryl-2H-cyclohepta[b]furan-2-ones. mdpi.com This strategy has also been extended to the 8-position of the seven-membered ring. mdpi.comresearchgate.net
Conversion to Azulenes: A primary application of 2H-cyclohepta[b]furan-2-ones is their transformation into azulene derivatives. mdpi.com This is often achieved through an [8+2] cycloaddition reaction with electron-rich olefins like enamines or enol ethers. mdpi.comnih.gov The reaction typically proceeds through a strained intermediate that undergoes decarboxylation to form the azulene core. mdpi.comnih.gov The specific substituents on the resulting azulene ring depend on the nature of the starting CHF and the chosen reaction partner. mdpi.com
Table 2: Examples of Post-Synthesis Derivatization of the 2H-Cyclohepta[b]furan-2-one (CHF) Scaffold
| Position(s) | Reaction Type | Reagents | Resulting Functional Group/Product |
|---|---|---|---|
| 3 | Electrophilic Sulfenylation | Dimethyl sulfide ditriflate, then Et₃N | 3-Methylthio group researchgate.netresearchgate.net |
| 3 and 8 | Iodation & Cross-Coupling | N-Iodosuccinimide, then ArB(OH)₂, Pd catalyst | 3,8-Diaryl-CHF derivatives mdpi.com |
Considerations for Scalability and Synthetic Efficiency
The practical application of any synthetic route depends heavily on its efficiency, scalability, and the cost and availability of materials. The synthesis of this compound and its parent scaffold is subject to these considerations.
The route beginning with the [2+2] cycloaddition of cycloheptatriene and dichloroketene has been reported to produce the initial adduct in good yield and the final 2H-cyclohepta[b]furan-2-one in high yield. researchgate.netresearchgate.netrsc.org However, scaling this process presents challenges. Dichloroketene is highly reactive and must be generated in situ, which can complicate large-scale industrial setups. rsc.org Furthermore, the use of activated zinc and ether solvents requires careful handling and control of reaction conditions.
An alternative and frequently used method for synthesizing 3-substituted 2H-cyclohepta[b]furan-2-ones, including the 3-acetyl derivative, is the reaction of a 2-chlorotropone with an active methylene compound, such as sodium ethyl acetoacetate. clockss.orgmdpi.com This approach directly installs the acetyl group at the 3-position. While direct, the efficiency of related syntheses starting from tropone derivatives has been noted to be variable, with some steps proceeding in yields described as "not so good". clockss.org
Therefore, a key consideration for scalability is the trade-off between a multi-step but potentially high-yielding route (cycloaddition pathway) that requires specialized conditions, and a more direct but potentially lower-yielding route (tropone pathway). The choice of strategy would depend on the desired scale, available equipment, and economic factors related to the starting materials and reagents for each step. The development of more efficient and scalable protocols remains an important goal for accessing these valuable heterocyclic compounds. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 2h Cyclohepta B Furan 2 One and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions of the Cyclohepta[b]furan-2-one System
The 2H-cyclohepta[b]furan-2-one system exhibits characteristic reactivity towards electrophiles, primarily at the electron-rich 3-position of the furan (B31954) ring. bohrium.com This reactivity has been harnessed for the functionalization of the CHF core. For instance, electrophilic iodination at the 3-position using N-iodosuccinimide (NIS) proceeds efficiently at room temperature. mdpi.com The resulting 3-iodo derivative is a versatile intermediate that can be subjected to cross-coupling reactions. A notable application is the one-pot sequential iodination followed by a Suzuki–Miyaura coupling reaction, which allows for the introduction of aryl groups at both the 3- and 8-positions, leading to the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com
An example of this one-pot procedure involves the reaction of 5-isopropyl-8-phenyl-2H-cyclohepta[b]furan-2-one with NIS, followed by the addition of phenylboronic acid and a palladium catalyst to yield 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one. mdpi.com This method highlights the capacity for targeted modification of the CHF skeleton. mdpi.com
While direct nucleophilic substitution on the CHF ring is less common, the synthesis of the CHF system itself often involves the nucleophilic attack of active methylene (B1212753) compounds on tropone (B1200060) derivatives bearing a leaving group at the 2-position. mdpi.comclockss.org For example, 3-acetyl-2H-cyclohepta[b]furan-2-one is prepared by the reaction of 2-chlorotropone (B1584700) with the sodium salt of ethyl acetoacetate (B1235776). clockss.orgnih.gov Reactions of the CHF system with nucleophiles like amines often lead to more complex transformations, such as ring-opening and recyclization, rather than simple substitution. researchgate.net
Cycloaddition Reactions and Their Mechanistic Pathways
Cycloaddition reactions are a cornerstone of the reactivity of 2H-cyclohepta[b]furan-2-ones, providing a powerful method for the construction of azulene (B44059) and other polycyclic frameworks. The CHF system can participate as either an 8π or a 2π component, depending on the reaction partner.
[8+2] Cycloaddition Reactions with Electron-Rich Olefins (e.g., Enol Ethers, Enamines, Silyl (B83357) Enol Ethers)
The most prominent cycloaddition pathway for 2H-cyclohepta[b]furan-2-ones is the [8+2] cycloaddition, where the CHF system acts as an 8π component. This reaction is particularly effective with electron-rich olefins, serving as the 2π component, and is a widely used method for synthesizing functionalized azulenes. bohrium.commdpi.com
Enol Ethers: The reaction of CHFs with enol ethers proceeds at high temperatures (160–190 °C) to give azulene derivatives in moderate to excellent yields. mdpi.comnih.gov For instance, the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with various vinyl ethers, generated in situ from acetals, produces substituted bicyclo[5.3.0]azulene compounds. nih.govnih.gov The reaction is noted to be dependent on both temperature and solvent. nih.govnih.gov
Enamines: The Yasunami-Takase method, involving the reaction of CHFs with enamines, is one of the most frequently employed procedures for azulene synthesis. mdpi.comresearchgate.net The reactivity in these [8+2] cycloadditions depends on the substituents on the CHF ring and the structure of the enamine. mdpi.comnih.gov Enamines derived from aldehydes are generally more reactive than those from ketones, and pyrrolidine (B122466) enamines react faster than morpholine (B109124) enamines. nih.gov This method allows for the synthesis of a wide array of azulenes, including the parent azulene, by reacting 2H-cyclohepta[b]furan-2-one with acetaldehyde (B116499) in the presence of diethylamine. mdpi.com
Silyl Enol Ethers: Aryl-substituted silyl enol ethers also undergo [8+2] cycloaddition with CHFs to directly synthesize 2-arylazulenes in moderate to excellent yields. rsc.org This reaction provides a direct route to this class of azulenes, some of which exhibit noticeable fluorescence in acidic media. rsc.org
| CHF Derivative | 2π Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Enamine from Cyclohexanone/Pyrrolidine | Ethanol, reflux, 4 h | 1,2,3,4,5,6,7,8-Octahydrodibenz[a,c]azulene | 81% | mdpi.com |
| This compound | Enamine from Cyclopentanone/Pyrrolidine | Ethanol, reflux, 24 h | 3-Acetyl-1,2-(cyclopentano)azulene | 72% | mdpi.com |
| 2H-Cyclohepta[b]furan-2-one | 1-(Trimethylsilyloxy)styrene | Toluene, 160 °C, 24 h | 2-Phenylazulene | 51% | rsc.org |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | 2,2-Dimethoxypropane (forms 2-methoxypropene (B42093) in situ) | Toluene, 200 °C, 24 h | Methyl 2-methylazulene-1-carboxylate | 70% | nih.govnih.gov |
Tandem Reactions Involving Decarboxylation and Elimination
The formation of the aromatic azulene ring from the initial [8+2] cycloadduct involves a tandem sequence of decarboxylation and elimination. The cycloaddition first produces a strained, bridged intermediate. mdpi.comnih.gov To relieve this strain, this intermediate readily undergoes decarboxylation (loss of CO₂). nih.gov This is followed by the elimination of a small molecule (e.g., an alcohol from an enol ether reactant or an amine from an enamine reactant) from the resulting hydroazulene intermediate to yield the final, thermodynamically stable, aromatic azulene product. nih.gov In some cases, the aminohydroazulene intermediate from reactions with enamines can be isolated as a stable compound. nih.gov
[2+2] Cycloaddition Reactions (e.g., with Tetracyanoethylene) and Subsequent Ring Opening
While the [8+2] mode is dominant with electron-rich partners, 2H-cyclohepta[b]furan-2-one derivatives can also engage in [2+2] cycloadditions. Ethynyl-substituted 2H-cyclohepta[b]furan-2-ones react with tetracyanoethylene (B109619) (TCNE) via a [2+2] cycloaddition followed by a retro-electrocyclization (ring-opening) of the cyclobutene (B1205218) intermediate to furnish 2H-cyclohepta[b]furan-2-one-substituted tetracyanobutadiene (TCBD) derivatives. core.ac.uk Similarly, a formal [2+2] cycloaddition has been reported between arylethynyl-2H-cyclohepta[b]furan-2-ones and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yielding stable cycloadducts in good yields. clockss.org These reactions highlight the versatility of the CHF scaffold in constructing complex electronic systems. core.ac.ukclockss.org Information on the subsequent ring opening of these specific cycloadducts is limited, though ring-opening of cyclobutane (B1203170) systems is a known synthetic strategy. researchgate.netnih.gov
Reactions with Active Methylene Compounds for Azulene Formation
The reaction of 2H-cyclohepta[b]furan-2-one and its derivatives with active methylene compounds is a classical and effective method for the synthesis of 1,2,3-trisubstituted azulenes. mdpi.comnih.gov This reaction typically occurs in the presence of a base, such as sodium ethoxide or tert-butylamine. nih.gov The reaction of this compound or the 3-ethoxycarbonyl analogue with malononitrile (B47326) or cyanoacetamide leads to the formation of the corresponding 2-aminoazulene derivatives as the main products. nih.gov This transformation underscores the role of CHFs as key intermediates in the formation of azulenes from tropone derivatives. nih.gov An improved method using milder basic conditions, such as triethylamine, has been developed for the reaction with malononitrile, providing 2-aminoazulene derivatives in excellent yields. researchgate.net
| CHF Derivative | Active Methylene Compound | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Malononitrile | NaOEt | Ethyl 2-amino-3-cyanoazulene-1-carboxylate | 85% | nih.gov |
| This compound | Malononitrile | NaOEt | 1-Acetyl-2-amino-3-cyanoazulene | 90% | nih.gov |
| 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Cyanoacetamide | NaOEt | Ethyl 2-hydroxy-3-carbamoylazulene-1-carboxylate | 70% | nih.gov |
| This compound | Cyanoacetamide | t-BuNH₂ | 1-Acetyl-2-hydroxy-3-carbamoylazulene | 65% | nih.gov |
Other Significant Transformations (e.g., Oxidation, Reduction, Rearrangements, Intramolecular Cyclization)
Beyond substitution and cycloaddition, the 2H-cyclohepta[b]furan-2-one framework can undergo various other transformations.
Oxidation: 3-Methylthio-2H-cyclohepta[b]furan-2-ones can be oxidized with reagents like m-chloroperoxybenzoic acid (m-CPBA) to give the corresponding sulfoxides and sulfones. researchgate.net The resulting sulfoxides are themselves reactive, undergoing thermal coupling to yield 3,3'-bi-2H-cyclohepta[b]furan-2-ones. researchgate.net The dihydrobenzene ring in a 3-cyclohexa-1,4-dienyl-2H-cyclohepta[b]-furan-2-one derivative can be oxidized to an aromatic phenyl group using DDQ. clockss.org
Reduction: Specific information regarding the reduction of the 3-acetyl group or the lactone ring of this compound is not detailed in the provided search context.
Rearrangements: The formation of certain complex azulenic structures from 2-methoxytropones is proposed to involve a series of rearrangements, including a Cope rearrangement, following an initial [2+2] cycloaddition. clockss.org
Intramolecular Cyclization: Intramolecular cyclization reactions of appropriately substituted CHF derivatives provide routes to more complex, fused polycyclic systems. bohrium.comchemrxiv.org For example, benz[a]azulene (B15497227) derivatives can be converted into cyclohept[a]acenaphthylen-3-one derivatives through a Knoevenagel condensation followed by a Brønsted acid-mediated intramolecular cyclization. chemrxiv.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions at Specific Positions (e.g., Suzuki-Miyaura coupling)
The functionalization of the 2H-cyclohepta[b]furan-2-one core through metal-catalyzed cross-coupling reactions represents a significant strategy for the synthesis of novel derivatives with tailored electronic and optical properties. Among these methods, the Suzuki-Miyaura coupling has been effectively employed for the introduction of aryl groups at specific positions of the heterocyclic scaffold.
Research has demonstrated the successful synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones through a one-pot sequential iodination and Suzuki-Miyaura coupling reaction. acs.orgrsc.org This approach highlights the reactivity of the 3- and 8-positions of the 2H-cyclohepta[b]furan-2-one ring system. The process typically begins with the iodination of the starting 2H-cyclohepta[b]furan-2-one analogue, often using N-iodosuccinimide (NIS). Due to the instability of the resulting iodide intermediate, the subsequent Suzuki-Miyaura coupling is performed without isolation. rsc.org
The palladium catalyst, PdCl2(dppf) [dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)], has been shown to be effective in catalyzing the cross-coupling of the in situ-generated iodo-derivative with various arylboronic acids. rsc.org This reaction proceeds to furnish 3,8-diaryl-2H-cyclohepta[b]furan-2-ones in moderate to good yields. The introduction of aryl substituents at these positions has been shown to extend the conjugated π-system, leading to a bathochromic shift in the absorption maxima of the compounds. rsc.org
The table below summarizes the synthesis of various 3,8-diaryl-2H-cyclohepta[b]furan-2-ones via this one-pot iodination/Suzuki-Miyaura coupling methodology. rsc.org
Investigation of Reaction Intermediates and Transition State Structures
While specific experimental or computational studies on the reaction intermediates and transition state structures for the metal-catalyzed cross-coupling reactions of this compound are not extensively documented in the reviewed literature, the general mechanism of the Suzuki-Miyaura reaction is well-established and provides a framework for understanding the reactivity of this compound. The catalytic cycle is broadly accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govwikipedia.org
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide (in this context, an iodo-substituted 2H-cyclohepta[b]furan-2-one) to a low-valent palladium(0) complex. libretexts.orgnih.gov This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. Computational studies on various (hetero)aryl halides have shown that this step can proceed through different mechanisms, including a three-centered concerted pathway or a nucleophilic displacement pathway, depending on the substrate, ligands, and coordination number of the palladium complex. acs.orgchemrxiv.orgnih.gov For heteroaromatic systems, the electronic properties of the ring and the position of the leaving group can significantly influence the energetics of this step. acs.orgchemrxiv.orgnih.gov
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent (the aryl group from the arylboronic acid) is transferred to the palladium(II) center, displacing the halide. libretexts.orgnih.gov This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. wikipedia.orgacs.org The exact nature of the intermediates in this step has been a subject of extensive investigation, with evidence pointing towards the formation of arylpalladium(II)boronate complexes. acs.org Computational studies have explored the relative energies of different pathways for this transfer. acs.org
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the 2H-cyclohepta[b]furan-2-one moiety and the aryl group) are coupled together to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orgnih.gov This step is often favored by bulky ligands on the palladium center. wikipedia.org
The table below outlines the generally accepted intermediates and transition states in the Suzuki-Miyaura catalytic cycle. It is important to note that this is a generalized scheme, and the specific structures and energies for the reaction of this compound would require dedicated computational and experimental investigation.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for 3-acetyl-2H-cyclohepta[b]furan-2-one are not extensively detailed in the surveyed literature, analysis of related derivatives provides a strong indication of the expected spectral features.
For instance, studies on various derivatives of the 2H-cyclohepta[b]furan-2-one core consistently use ¹H and ¹³C NMR to confirm their structures. mdpi.com Analysis of 3,8-diaryl derivatives, for example, allows for the unambiguous assignment of protons and carbons on both the fused ring system and the aryl substituents. mdpi.com In one such derivative, 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one, the protons on the seven-membered ring (H₆ and H₇) appear as doublets in the downfield region of the ¹H NMR spectrum, a characteristic feature of the cyclohepta[b]furan-2-one system. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a 2H-Cyclohepta[b]furan-2-one Derivative (Data for 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one) mdpi.com
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 7.64 (dd, J = 8.0, 1.1 Hz, 2H) | 168.45 |
| 7.55–7.54 (m, 3H) | 154.99 |
| 7.45–7.51 (m, 4H) | 152.97 |
| 7.36–7.43 (m, 2H) | 146.53 |
| 7.08 (d, J = 12.1 Hz, 1H) | 137.66 |
| 6.77 (dd, J = 12.1, 1.6 Hz, 1H) | 136.33 |
| 2.80 (sept, J = 6.9 Hz, 1H) | 131.41 |
| 1.25 (d, J = 6.9 Hz, 6H) | 110.05 |
This table is for illustrative purposes, showing data for a related derivative, not the title compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₁H₈O₃) by providing a highly accurate mass-to-charge ratio. While specific fragmentation data for the title compound is not detailed in the available research, analysis of derivatives like 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one confirms its molecular formula via ESI-TOF HRMS. mdpi.com The fragmentation of the core ring system would likely involve characteristic losses of CO, CO₂, and the acetyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by analyzing their characteristic vibrational modes. For this compound, the most prominent features in its IR spectrum would be the carbonyl (C=O) stretching bands. Two distinct, strong absorption bands are expected: one for the lactone carbonyl within the furanone ring and another for the acetyl ketone carbonyl. The conjugation with the π-system of the molecule would influence the exact frequencies of these bands, typically shifting them to lower wavenumbers compared to their unconjugated counterparts. Studies on similar structures, such as furan (B31954) derivatives, utilize these techniques to map out the symmetric and asymmetric stretching vibrations of the ring system. globalresearchonline.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
The extended π-conjugated system of 2H-cyclohepta[b]furan-2-one, which is considered a heteroazulene, imparts distinct optical properties. mdpi.comresearchgate.net UV-Vis spectroscopy is used to study the electronic transitions within these chromophores. The introduction of an acetyl group at the 3-position is expected to influence the absorption maxima.
Detailed studies on 3,8-diaryl derivatives show strong absorption in the visible region, with maximum absorption wavelengths (λmax) extending beyond 400 nm. mdpi.comresearchgate.net This indicates a significant bathochromic (red) shift due to the extended conjugation provided by the aryl groups. mdpi.com For example, a derivative with aryl groups at the 3- and 8-positions exhibits absorption maxima up to 424 nm. researchgate.net This suggests that this compound is also a colored compound with significant absorption in the long-wavelength UV or visible region of the spectrum.
Table 2: UV-Vis Absorption Data for a Representative 2H-Cyclohepta[b]furan-2-one Derivative (Data for 5-isopropyl-3-phenyl-8-(p-tolyl)-2H-cyclohepta[b]furan-2-one in CH₂Cl₂) researchgate.net
| λmax (nm) | log ε |
| 258 | 4.42 |
| 293 | 4.37 |
| 424 | 4.25 |
This table is for illustrative purposes, showing data for a related derivative, not the title compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
X-ray analysis of 3-cyclohexa-1,4-dienyl-2H-cyclohepta[b]-furan-2-one confirmed that the 2H-cyclohepta[b]furan-2-one moiety is flat. clockss.org Similarly, the crystal structures of 3,8-diaryl derivatives have been scrutinized, revealing how the introduction of substituents influences the planarity and electronic properties of the core ring system. mdpi.com These studies confirm the fused furan-tropone-like structure and provide a solid foundation for theoretical calculations.
Electrochemical Characterization Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate the redox properties of molecules, determining their oxidation and reduction potentials. The 2H-cyclohepta[b]furan-2-one system, with its electron-rich seven-membered ring and electron-withdrawing lactone, is expected to be electrochemically active.
Studies on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones using CV and DPV have shown that these compounds exhibit irreversible redox waves. mdpi.com This irreversibility suggests the formation of unstable cationic and anionic radical species upon oxidation and reduction, respectively. mdpi.com The redox potentials are sensitive to the nature of the substituents on the ring, with electron-donating or electron-withdrawing groups systematically shifting the potentials as expected. mdpi.com This body of work indicates that this compound would also display characteristic, likely irreversible, redox behavior influenced by the electron-withdrawing nature of the acetyl group.
Chiroptical Methods for Stereochemical Assignment (if applicable to specific derivatives)
Chiroptical methods, such as circular dichroism (CD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. These techniques would only become applicable for the stereochemical assignment of chiral derivatives of this compound, should they be synthesized with a stereocenter or axial chirality. No such chiral derivatives were identified in the surveyed literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-acetyl-2H-cyclohepta[b]furan-2-one. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy and distribution of these orbitals dictate the molecule's reactivity, electronic transitions, and charge-transfer properties.
Theoretical studies on the broader class of 2H-cyclohepta[b]furan-2-one (CHF) derivatives show that the introduction of various substituent groups significantly influences the HOMO and LUMO energy levels. mdpi.com For instance, in 3,8-diaryl-substituted CHF derivatives, time-dependent density functional theory (TD-DFT) calculations have been employed to elucidate the electronic transitions and the corresponding HOMO-LUMO energy gaps. mdpi.com These calculations reveal that electron-donating and electron-withdrawing groups on the aryl substituents systematically alter the redox potentials by modifying the HOMO and LUMO energies. mdpi.com
The HOMO is typically distributed over the electron-rich regions of the molecule, acting as the primary site for electrophilic attack. Conversely, the LUMO is localized on the electron-deficient areas, indicating the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and the energy required for its first electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For derivatives of 2H-cyclohepta[b]furan-2-one, these calculations are crucial for predicting their behavior in chemical reactions and their potential applications in materials science. mdpi.com
Table 1: Frontier Molecular Orbital Analysis Concepts
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Governs reactions with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Governs reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, optical properties, and kinetic stability. |
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscape Exploration
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency, making it ideal for studying molecules like this compound. nih.gov DFT methods are extensively used to perform geometry optimization, where the lowest energy structure (ground state) of the molecule is determined by calculating forces on the atoms and adjusting their positions to find a minimum on the potential energy surface. nih.govepstem.net
For related heterocyclic systems, such as coumarin (B35378) derivatives, DFT calculations using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) have proven effective in reproducing experimental structural parameters like bond lengths and angles with high accuracy. nih.govresearchgate.net Similar calculations for the 2H-cyclohepta[b]furan-2-one framework help to establish its planarity and the preferred orientation of the acetyl group.
Beyond simple geometry optimization, DFT is used to explore the potential energy surface, identifying stable conformers, rotational barriers (e.g., for the acetyl group), and transition states. This exploration is vital for understanding the molecule's dynamic behavior and the feasibility of different structural arrangements. nih.gov
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound.
UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net For derivatives of 2H-cyclohepta[b]furan-2-one, theoretical calculations have been used to assign the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π→π* transitions within the conjugated system. mdpi.comnih.gov These calculations can accurately predict how substituents will cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption maxima. mdpi.com
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. globalresearchonline.net These computed frequencies correspond to specific vibrational modes, such as C=O stretching of the acetyl and lactone groups, and C-C stretching within the rings. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made, confirming the molecular structure and bonding characteristics. researchgate.netglobalresearchonline.net
NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netglobalresearchonline.net Theoretical calculations for related furan (B31954) and coumarin structures have shown excellent correlation with experimental NMR data recorded in solution. researchgate.netglobalresearchonline.net This predictive power is crucial for structural elucidation and for distinguishing between different isomers or conformers.
Table 2: Theoretical vs. Experimental Spectroscopy
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| UV-Visible | Absorption Maxima (λmax), Oscillator Strengths | TD-DFT (e.g., B3LYP/6-31G*) mdpi.com |
| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/cc-pVTZ) globalresearchonline.net |
| NMR | Chemical Shifts (δ) for ¹H and ¹³C | DFT/GIAO researchgate.netglobalresearchonline.net |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. One of the most common synthetic routes to this compound is the reaction of a 2-substituted tropone (B1200060), such as 2-chlorotropone (B1584700), with an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) in the presence of a base. mdpi.comclockss.org
The established mechanism for this transformation involves:
Nucleophilic attack of the enolate of ethyl acetoacetate on the tropone ring.
Subsequent intramolecular cyclization.
Elimination of the leaving group (e.g., chloride) to form the fused furanone ring system. clockss.org
DFT calculations can model this entire reaction pathway. By locating the transition state structures for each elementary step and calculating their corresponding energy barriers, chemists can gain a quantitative understanding of the reaction kinetics. This modeling can confirm the proposed mechanism, explain the observed regioselectivity, and predict how changes in reactants or conditions will affect the reaction outcome. For example, in the reaction of 2-chlorotropone with diethyl malonate, it has been established that 2H-cyclohepta[b]furan-2-ones are key intermediates in the formation of azulene (B44059) derivatives. mdpi.com
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM): MM methods use classical force fields to provide a computationally inexpensive way to perform conformational searches, identifying low-energy conformers related to the rotation of the acetyl group. nih.gov
Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. rsc.org An MD simulation can reveal the dynamic stability of different conformations, the pathways of conformational change, and the influence of solvent on the molecular structure. For instance, MD simulations can show how the acetyl group samples different orientations relative to the furanone ring in solution, providing insights not available from static, gas-phase calculations or solid-state crystal structures. nih.gov These simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or biological targets.
Computational Investigation of Intramolecular Charge Transfer (ICT) Phenomena
The 2H-cyclohepta[b]furan-2-one core can act as an effective electron-donor group when connected to a suitable electron-acceptor moiety, leading to molecules with Intramolecular Charge Transfer (ICT) properties. nih.govresearchgate.net Upon photoexcitation, an electron can be transferred from the donor part (the CHF ring) to the acceptor part, creating a charge-separated excited state. This phenomenon is critical for applications in nonlinear optics and molecular electronics.
Computational studies, particularly using TD-DFT, are essential for investigating these ICT processes. nih.govresearchgate.net Theoretical calculations on derivatives, such as ethynylated or cyanovinyl-substituted 2H-cyclohepta[b]furan-2-ones linked to acceptors like tetracyanoethylene (B109619) (TCNE) or dicyanoquinodimethane (DCNQ), have confirmed the charge-transfer nature of their low-energy electronic transitions. nih.govresearchgate.net These calculations can:
Visualize the change in electron density distribution between the ground and excited states.
Analyze the character of the frontier orbitals (HOMO on the donor, LUMO on the acceptor).
Predict the solvatochromism of the molecule (the change in absorption/emission color with solvent polarity), a hallmark of ICT.
These computational investigations are key to the rational design of novel functional materials based on the this compound scaffold. nih.gov
Investigations into Biological Interactions and Mechanistic Studies Excluding Clinical Data
In Vitro Bioactivity Profiling and Screening Methodologies
The in vitro bioactivity of 3-acetyl-2H-cyclohepta[b]furan-2-one itself is not extensively documented in dedicated screening studies. However, functionalized derivatives of the core 2H-cyclohepta[b]furan-2-one scaffold are reported to possess inotropic properties, suggesting a potential for interaction with cardiovascular systems. mdpi.comresearchgate.net The primary focus of research has been on the synthetic utility of these compounds rather than their intrinsic biological effects.
Screening methodologies applied to related heterocyclic compounds often involve a battery of assays to determine potential therapeutic applications. For instance, derivatives of other furan-containing structures and hydrazones are frequently subjected to:
Cell-free assays: To identify direct interactions with molecular targets, such as specific enzymes or receptors.
Cell-based assays: To observe the compound's effect on cellular processes like proliferation, apoptosis, or inflammatory responses in various cell lines (e.g., cancer cell lines, immune cells).
Antimicrobial screening: To determine efficacy against a panel of bacteria and fungi using techniques like broth microdilution to establish Minimum Inhibitory Concentrations (MIC).
While these are common methodologies, specific reports detailing their application to this compound are not prominent in the reviewed literature.
Exploration of Mechanisms of Action at the Molecular or Cellular Level
The precise mechanism of action for this compound at a molecular level remains an area requiring further investigation. The noted inotropic character of its parent scaffold suggests a possible mechanism involving the modulation of cardiac muscle contractility, which could occur through interaction with ion channels or enzymes critical to cardiomyocyte function. mdpi.comresearchgate.net
The majority of mechanistic studies involving this compound focus on its chemical reaction mechanisms, particularly in the synthesis of azulenes. mdpi.comclockss.org For example, the formation of the azulene (B44059) ring from 2H-cyclohepta[b]furan-2-ones via reaction with enol ethers proceeds through a concerted [8+2] cycloaddition. mdpi.com This reaction forms a strained intermediate that subsequently undergoes decarboxylation to create the final azulene product. mdpi.com While this describes a chemical transformation, it does not detail a biological mechanism of action.
Structure-Bioactivity Relationship (SBR) Studies Based on Molecular Modifications
Structure-bioactivity relationship studies on the 2H-cyclohepta[b]furan-2-one core have provided valuable insights, particularly through the introduction of aryl groups. A study on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, synthesized via Suzuki-Miyaura coupling reactions, demonstrated that modifying the core structure significantly influences its electronic and, by extension, its potential biological properties. mdpi.com
The introduction of different aryl groups at the 3- and 8-positions alters the electronic characteristics of the molecule. mdpi.com The use of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) revealed that these modifications impact the HOMO and LUMO energy levels. mdpi.com Specifically, electron-donating and electron-withdrawing groups on the aryl substituents predictably alter the redox potentials of the compounds. mdpi.com This systematic modification provides a basis for tuning the molecule for specific biological targets, even though the direct bioactivity was not the focus of this particular study.
Table 1: SBR Studies on the 2H-cyclohepta[b]furan-2-one Scaffold
| Modification | Methodology | Observed Effect | Reference |
|---|
Role as Precursors in the Total Synthesis of Bioactive Natural Products
One of the most significant roles of this compound and its parent compound is as a key precursor in the synthesis of azulene derivatives, many of which exhibit notable biological activity. mdpi.commdpi.combohrium.com Azulenes are non-benzenoid aromatic hydrocarbons with applications as pharmaceuticals and organic materials. mdpi.com For instance, certain alkylazulene sulfonates have demonstrated potent anti-ulcer activity. mdpi.com
The conversion of the 2H-cyclohepta[b]furan-2-one scaffold to azulenes is often achieved through cycloaddition reactions. The Yasunami-Takase method, which involves an [8+2] cycloaddition reaction with enamines, is a frequently used and efficient procedure for synthesizing a wide variety of azulene derivatives. mdpi.com The reactivity and yield of these syntheses depend on the substituents on both the 2H-cyclohepta[b]furan-2-one and the enamine partner. mdpi.com
Table 2: Bioactive Products Synthesized from 2H-cyclohepta[b]furan-2-one Precursors
| Precursor | Reaction Type | Product Class | Reported Bioactivity/Application | Reference |
|---|---|---|---|---|
| 2H-cyclohepta[b]furan-2-ones | [8+2] Cycloaddition with enamines | Azulene derivatives | Anti-ulcer, potential as boron carriers for neutron capture therapy, antitumor. | mdpi.com |
| 2H-cyclohepta[b]furan-2-ones | [8+2] Cycloaddition with enol ethers | Multiply functionalized azulenes | Precursors for pharmaceuticals and organic materials. | mdpi.com |
Potential for Derivatization into Hydrazones and other Biologically Relevant Scaffolds for Mechanistic Probes
The 3-acetyl group of this compound is a versatile chemical handle for derivatization, making it an excellent candidate for creating libraries of new compounds for biological screening. A particularly relevant class of derivatives is hydrazones. The acetyl group's carbonyl carbon is electrophilic and readily reacts with the nucleophilic nitrogen of hydrazides to form hydrazone linkages.
Hydrazide-hydrazone scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govscispace.com By reacting this compound with various substituted hydrazides, a diverse set of novel hydrazone derivatives could be synthesized. These new molecules, combining the unique cyclohepta[b]furan-2-one core with the proven pharmacophore of a hydrazone, would be ideal candidates for screening as mechanistic probes or potential therapeutic agents. For example, novel hydrazones could be evaluated for their ability to inhibit specific enzymes or modulate cellular pathways implicated in disease. nih.gov
Exploration of Industrial and Advanced Material Applications Non Biological
Utility as Precursors for Azulene (B44059) Derivatives in Organic Materials Sciencemdpi.comresearchgate.netmdpi.comdntb.gov.uamdpi.com
2H-cyclohepta[b]furan-2-one and its derivatives, such as 3-acetyl-2H-cyclohepta[b]furan-2-one, are well-established and promising precursors for the synthesis of azulenes. mdpi.comresearchgate.netresearchgate.net Azulene, a non-benzenoid aromatic hydrocarbon with a distinctive blue color, is composed of fused five- and seven-membered rings. researchgate.net This structure imparts unique electronic and optical properties that make its derivatives highly sought after for applications in organic materials. mdpi.comnih.gov
The conversion of 2H-cyclohepta[b]furan-2-one derivatives to azulenes is a key synthetic strategy. mdpi.com One of the most common methods for synthesizing the parent 2H-cyclohepta[b]furan-2-one scaffold involves the reaction of a tropone (B1200060) derivative, like 2-chlorotropone (B1584700), with an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776), which directly yields the 3-acetyl derivative (13b). mdpi.comresearchgate.net This compound can then be reacted with various reagents, including electron-rich olefins, enamines, and silyl (B83357) enol ethers, to construct the azulene core through cycloaddition reactions. mdpi.comnih.gov The reaction with enamines, in particular, is a frequently used and efficient method for producing a wide array of functionalized azulenes. mdpi.comresearchgate.net This versatility allows for the creation of complex azulene-based molecules tailored for specific material applications. mdpi.com
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. researchgate.netfrontiersin.orgtcichemicals.com The performance of an OFET is heavily dependent on the charge-carrying mobility of the organic semiconductor used as the active layer. researchgate.nettcichemicals.com Azulene derivatives, synthesized from precursors like this compound, have shown significant promise in this area. researchgate.net
Researchers have developed azulene-containing polymers that exhibit excellent OFET performance. researchgate.net For instance, conjugated polymers incorporating 2,2'-biazulene (B12667019) diimide units have demonstrated high electron mobility and thermal stability, with no decomposition observed below 400 °C. researchgate.net Specifically, one such polymer was identified as a top-performing monopolar n-type material for high-performance OFETs. researchgate.net The ability to synthesize functionalized azulenes from 2H-cyclohepta[b]furan-2-ones is crucial for developing these advanced semiconductor materials. researchgate.net
| Azulene-Based Material | Precursor Type | Application | Key Finding |
| 2-azulenyl substituted 2,2'-bithiophene | 2H-cyclohepta[b]furan-2-one derivative | OFETs | Exhibits high carrier mobility. researchgate.net |
| Conjugated polymers with 2,2'-biazulene diimide units | 2H-cyclohepta[b]furan-2-one derivative | OFETs | High electron mobility and thermal stability (>400 °C). researchgate.net |
Perovskite solar cells (PSCs) have emerged as a leading photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based cells. rsc.orgresearchgate.net A critical component in many PSC architectures is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charges from the perovskite absorber layer to the electrode. mdpi.comrsc.orgresearchgate.net
An azulene derivative synthesized from a 2H-cyclohepta[b]furan-2-one precursor has been identified as an exceptional HTM for perovskite solar cells. researchgate.net A study reported an azulene derivative featuring four oxygen-bridged triarylamines that, when used as the HTM, resulted in a PSC with a high power conversion efficiency of 16.5%. researchgate.net This highlights the potential of using this compound as a starting point for creating novel, high-performance HTMs to advance solar energy technology. researchgate.netmdpi.com
Development as Functional Dyes and Chromophoresdntb.gov.uamdpi.combldpharm.comchemborun.com
The extended π-conjugated system of 2H-cyclohepta[b]furan-2-one and its derivatives makes them interesting candidates for functional dyes and chromophores. mdpi.com The introduction of aryl groups at the 3- and 8-positions of the 2H-cyclohepta[b]furan-2-one core has been shown to significantly influence the molecule's electronic properties. mdpi.com
A study on 3,8-diaryl-2H-cyclohepta[b]furan-2-ones demonstrated that the substitution of aryl groups extends the conjugation, leading to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption bands observed via UV/Vis spectroscopy. mdpi.com This tunability of optical properties is a key characteristic of functional dyes. nih.gov The redox properties of these compounds were also evaluated, revealing that the nature of the aryl substituents impacts the HOMO and LUMO energy levels, which is critical for designing materials for optoelectronic applications. mdpi.com These findings suggest that derivatives of this compound could be developed into novel dyes for various technological uses. mdpi.com
| Compound Type | Modification | Impact on Properties |
| 3,8-diaryl-2H-cyclohepta[b]furan-2-ones | Introduction of aryl groups at 3- and 8-positions | Extended π-conjugation, bathochromic shift in absorption maxima. mdpi.com |
| 3,8-diaryl-2H-cyclohepta[b]furan-2-ones | Electron-donating or electron-withdrawing aryl groups | Influences HOMO/LUMO energy levels and redox potentials. mdpi.com |
Applications in Supramolecular Chemistry and Self-Assembly
Based on the available research, there is no direct evidence of this compound being used in applications involving supramolecular chemistry or self-assembly. Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding to form large, well-defined structures from smaller molecular components. nih.govnih.gov While the assembly of various organic molecules into complex architectures has been widely studied, the specific application of this compound in this context has not been reported in the provided search results. harvard.eduillinois.eduresearchgate.net
Use as Ligands or Reagents in Catalysis
The current scientific literature does not indicate a direct role for this compound as a ligand or a specific reagent in catalytic processes. While the development of ligands is a vast area of research in transition metal catalysis, there are no findings that describe the use of this particular compound to form catalytically active metal complexes. nih.gov Its primary utility reported in the literature is as a precursor molecule for other functional materials, rather than as a direct participant in a catalytic cycle. mdpi.com
Potential as Probes or Sensors Exhibiting Chemoresponsive or Photoresponsive Propertiesdntb.gov.uachemborun.com
There is evidence to suggest that derivatives of the 2H-cyclohepta[b]furan-2-one scaffold possess properties that could be exploited for developing probes or sensors. The electrochemical characteristics of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, which can be tuned by the nature of the substituents, indicate a potential for use in chemoresponsive sensors that detect analytes through changes in redox potential. mdpi.com
Furthermore, related heterocyclic systems have been shown to exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by light. researchgate.net For example, certain 2-(N-acetyl-N-arylaminomethylene)benzo[b]furan-3(2H)-ones undergo a photoinitiated Z/E-isomerization followed by a thermal acyl group migration. researchgate.net This behavior forms the basis for molecular switches and photochromic sensors. researchgate.net While not demonstrated for this compound itself, the photoresponsive nature of analogous furanones suggests a promising avenue for future research into its potential as a photoresponsive material. researchgate.net
Synthesis and Structure Property/activity Relationships of Derivatives and Analogues
Design Principles for Modifying the Cyclohepta[b]furan-2-one Core
The modification of the 2H-cyclohepta[b]furan-2-one (CHF) framework is primarily driven by the goal of manipulating its electronic and photophysical properties for specific applications, such as in functional dyes or as pharmacologically active agents. mdpi.comresearchgate.net A key design strategy involves extending the π-conjugated system of the molecule. Introducing aryl groups at various positions, particularly the 3- and 8-positions, has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the compound's absorption maxima. mdpi.com
Another fundamental principle is the incorporation of substituents with contrasting electronic characteristics, such as electron-donating groups (e.g., p-methoxy) and electron-withdrawing groups (e.g., p-nitrophenyl). mdpi.com This donor-acceptor approach can induce significant changes in the optical properties of the CHF core, leading to novel materials. mdpi.com Furthermore, the CHF skeleton is a well-established synthon for creating azulene (B44059) derivatives through cycloaddition reactions. mdpi.commdpi.com Therefore, modifying the initial CHF structure is a strategic approach to control the properties of the final azulene-based compounds. Certain functionalized derivatives have also been investigated for their potential inotropic character, indicating their relevance in medicinal chemistry. mdpi.comresearchgate.net
Systematic Synthesis of Substituted 3-acetyl-2H-cyclohepta[b]furan-2-one Derivatives
The foundational method for synthesizing the 2H-cyclohepta[b]furan-2-one scaffold involves the reaction of a tropone (B1200060) derivative bearing a leaving group at the 2-position, such as 2-chlorotropone (B1584700), with an active methylene (B1212753) compound. mdpi.comclockss.org Specifically, this compound is prepared through the condensation of 2-chlorotropone with the sodium salt of ethyl acetoacetate (B1235776), typically using a base like sodium ethoxide. clockss.org These 3-substituted derivatives can later be converted to the unsubstituted 2H-cyclohepta[b]furan-2-one via hydrolysis and subsequent deacetylation or decarboxylation. clockss.org
Further functionalization of the CHF core can be achieved through modern cross-coupling techniques. A robust method for creating diaryl derivatives involves a one-pot, two-step sequence of iodation followed by a Suzuki–Miyaura coupling reaction. mdpi.com This process, which utilizes reagents like N-iodosuccinimide (NIS) for iodation and a palladium catalyst for the coupling with boronic acids, has been successfully employed to synthesize various 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com These reactions yield stable compounds that can be stored for extended periods under ambient conditions. mdpi.com
Table 1: Synthesis of Selected 3,8-Diaryl-2H-cyclohepta[b]furan-2-one Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Isopropyl-3-phenyl-2H-cyclohepta[b]furan-2-one (2a) | 1. NIS, CH₂Cl₂2. Phenylboronic acid, PdCl₂(dppf), K₃PO₄ | 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one (4a) | 60% | mdpi.com |
| 5-Isopropyl-8-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one (2b) | 1. NIS, CH₂Cl₂2. p-Nitrophenylboronic acid, PdCl₂(dppf), K₃PO₄ | 5-Isopropyl-3-(4-nitrophenyl)-8-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one (4b) | 77% | mdpi.com |
Impact of Substituents on Electronic, Optical, and Electrochemical Properties
The introduction of substituents onto the 2H-cyclohepta[b]furan-2-one core profoundly affects its molecular properties. mdpi.comresearchgate.net
Electronic and Optical Properties: Attaching aryl groups to the 3- and 8-positions extends the π-conjugation of the system, which results in a distinct bathochromic (red-shift) in the UV-Vis absorption spectrum. mdpi.com This effect is valuable for the development of novel functional dyes. The electronic nature of these substituents is critical; incorporating both electron-donating and electron-withdrawing groups can create donor-acceptor systems with unique optical characteristics that differ significantly from the parent compound. mdpi.com
Electrochemical Properties: The redox behavior of these derivatives, as studied by cyclic voltammetry (CV) and differential pulse voltammetry (DPV), is also highly dependent on the substituents. mdpi.com The compounds typically exhibit irreversible redox waves. mdpi.com The specific redox potentials are modulated by the electronic properties of the attached groups, which alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For example, placing an electron-withdrawing p-nitrophenyl group at the 8-position was found to lower the reduction potential of the CHF system more effectively than placing it at the 3-position. mdpi.com
Table 2: Electrochemical Data for Substituted 2H-cyclohepta[b]furan-2-one Derivatives
| Compound | Substituents | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) | Reference |
|---|---|---|---|---|
| 4a | 3-Ph, 8-Ph, 5-iPr | +1.29 | -1.58 | mdpi.com |
| 4b | 3-(p-NO₂Ph), 8-(p-MeOPh), 5-iPr | +1.34 | -1.25, -1.61 | mdpi.com |
| 4c | 3-(p-MeOPh), 8-(p-NO₂Ph), 5-iPr | +1.23 | -1.18, -1.60 | mdpi.com |
Influence of Structural Variations on Chemical Reactivity Profiles
Structural modifications to the 2H-cyclohepta[b]furan-2-one (CHF) ring system significantly dictate its chemical reactivity, particularly in cycloaddition reactions used to synthesize azulenes. mdpi.comnih.gov CHFs are versatile platforms that react with a variety of electron-rich species, including enamines, enol ethers, silyl (B83357) enol ethers, and active methylene compounds, primarily through an [8+2] cycloaddition mechanism. mdpi.comnih.govnih.gov
The outcome and rate of these reactions are sensitive to the nature of the substituents on the CHF core. mdpi.comnih.gov In reactions with enamines, for instance, the reactivity is influenced not only by the CHF substituents but also by the structure of the enamine itself. mdpi.com Enamines derived from aldehydes generally exhibit higher reactivity towards CHFs than those derived from ketones. mdpi.comnih.gov Similarly, the choice of the amine component is crucial; pyrrolidine-based enamines react much more rapidly than their morpholine (B109124) counterparts. mdpi.comnih.gov The reaction of CHFs with active methylene compounds like malononitrile (B47326) also proceeds in the presence of a base to yield substituted azulenes. nih.gov Beyond azulene synthesis, the CHF core can participate in other cycloaddition pathways, such as [4+2] and [8+2] cycloadditions with dimethyl acetylenedicarboxylate (B1228247) (DMAD), demonstrating the tunable periselectivity of the system. researchgate.net
Structure-Bioactivity Relationship (SBR) Analysis at a Mechanistic Level for Analogues
While detailed mechanistic studies on this compound itself are limited, analysis of its analogues provides insight into potential structure-bioactivity relationships. Functionalized CHF derivatives have been reported to possess positive inotropic effects, suggesting they can influence the contractility of muscle tissue. mdpi.comresearchgate.netnanomaterchem.com
Studies on the structurally related benzo[b]furan scaffold have offered more detailed mechanistic insights, particularly in the context of anticancer activity. nih.gov For certain benzo[b]furan derivatives designed as tubulin inhibitors, specific substituents are crucial for biological function. For example, a hydroxyl group at the C7 position of the benzo[b]furan ring was shown to form a key hydrogen bond with the Asn β258 residue of tubulin. nih.gov The orientation and steric bulk of substituents are also critical; the C2 position of the benzo[b]furan core often points towards a gap between tubulin subunits, allowing it to accommodate larger functional groups without disrupting binding. nih.gov In other related tropolone-based systems, the presence of a Michael acceptor moiety has been identified as an important feature for cytotoxicity. researchgate.net These findings highlight the principle that specific, targeted functionalization is essential for achieving desired biological activity.
Development of Novel Fused-Ring Systems Derived from this compound
The most prominent application of this compound and its derivatives is as a building block for constructing fused-ring systems, with azulenes being the primary target. mdpi.comnih.gov The [8+2] cycloaddition reaction is a powerful tool for this purpose, enabling the synthesis of complex, π-expanded azulene structures. For example, reacting CHFs with enamines derived from indanones leads to the formation of indenoazulenes. mdpi.com
Beyond simple azulenes, this chemistry allows for the creation of more elaborate fused systems. Arylethynyl-substituted CHFs can undergo a formal [2+2] cycloaddition with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which, after ring-opening, yields Dicyanoquinodimethane (DCNQ)-fused chromophores. researchgate.net These molecules exhibit interesting intramolecular charge-transfer (ICT) properties. researchgate.net Similarly, reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) produces DDQ-adducts. researchgate.net These synthetic strategies demonstrate that the CHF core is a versatile starting point for accessing a variety of complex, fused aromatic and heterocyclic systems, including azuleno[2,1-b]quinolines, which hold potential for pharmaceutical development. researchgate.netdntb.gov.ua
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. While specific reports on the flow synthesis of 3-acetyl-2H-cyclohepta[b]furan-2-one are not yet prevalent, the principles of these technologies offer significant potential for this class of compounds.
Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes, offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to improved yields, higher selectivity, and better safety profiles, especially for reactions that are exothermic or involve unstable intermediates. Given that some syntheses of azulene (B44059) precursors require high temperatures, flow reactors could provide a safer and more efficient alternative to traditional batch processing. mdpi.combohrium.com
Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate reaction optimization. youtube.com Such systems can autonomously vary reaction conditions, collect data, and use algorithms to determine the optimal parameters for a desired outcome. This approach could be invaluable for optimizing the synthesis of this compound or for exploring its subsequent transformations into various azulene derivatives, systematically mapping the effects of different substituents and reagents. mdpi.comnih.gov
Sustainable Synthesis and Green Chemistry Methodologies for this compound and its Derivatives
Green chemistry principles are guiding a shift towards more environmentally benign synthetic methods. The traditional synthesis of this compound involves the reaction of a 2-chlorotropone (B1584700) with ethyl acetoacetate (B1235776) using a strong base, a method that is effective but may not align with modern green metrics. mdpi.comnih.govclockss.org
Emerging research points toward several greener alternatives:
Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times and improve yields, often under solvent-free conditions. The green synthesis of other furan-2(3H)-one derivatives using microwave technology has been reported, suggesting this could be a viable strategy for this compound. rsc.org
Flash Vacuum Pyrolysis (FVP): An alternative route to the core 2H-cyclohepta[b]furan-2-one structure involves the flash vacuum pyrolysis of propiolic acid phenyl esters at high temperatures (e.g., 650 °C). mdpi.comresearchgate.net While energy-intensive, FVP is often a clean, solvent-free method that can provide access to unique molecular scaffolds.
Biomass as a Feedstock: On a broader front, the synthesis of furan (B31954) derivatives from renewable biomass is a major goal of green chemistry. rsc.org For instance, 3-acetamido-5-acetylfuran (B13792600) can be produced from chitin, the second most abundant biomass on Earth. rsc.org While not a direct route to the title compound, this highlights a future direction where precursors for the cyclohepta[b]furan-2-one system could potentially be derived from sustainable sources rather than petrochemicals.
Advanced Spectroscopic Probes and In Situ Monitoring Techniques for Reaction Analysis
A deep understanding of reaction mechanisms and kinetics is crucial for optimization and control. The characterization of this compound and its derivatives is well-established using a suite of spectroscopic techniques.
Standard Characterization: Researchers routinely use UV/Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and single-crystal X-ray crystallography to scrutinize the optical, structural, and electronic characteristics of these compounds. mdpi.com
Electrochemical Analysis: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to evaluate the redox properties, providing insight into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the stability of redox species. researchgate.netmdpi.com
The future lies in applying these techniques for in situ monitoring. By integrating spectroscopic probes directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating complex reaction mechanisms, such as the multi-step cycloadditions that 2H-cyclohepta[b]furan-2-ones undergo. mdpi.comnih.gov Real-time monitoring would enable precise control over reaction endpoints, prevent the formation of byproducts, and provide the high-quality kinetic data needed for developing robust predictive models.
Application of Chemoinformatics and Machine Learning in Design and Discovery
Chemoinformatics and machine learning (ML) are transforming chemical research from a trial-and-error process to a data-driven science. nih.govmdpi.com These computational tools have immense potential for the rational design and discovery of novel this compound derivatives.
Predicting Reactivity: ML models can be trained on existing reaction databases to predict the outcome of unknown reactions. nih.gov Such models could predict whether a novel enamine or olefin will successfully undergo an [8+2] cycloaddition with a given cyclohepta[b]furan-2-one, what the likely yield will be, and which regioisomer will be favored. mdpi.comnih.gov This predictive power can save significant experimental effort by prioritizing the most promising synthetic routes. rsc.orgnih.gov
Designing Novel Compounds: By establishing Quantitative Structure-Activity Relationships (QSAR), ML can correlate the structural features of molecules with their properties (e.g., biological activity, optical characteristics). nih.gov This allows for the in silico design of new derivatives of this compound with enhanced properties, such as improved inotropic character or specific absorption wavelengths for materials applications. mdpi.com
Data Mining: As more data on cyclohepta[b]furan-2-one chemistry is published, chemoinformatic tools can mine this information to uncover hidden relationships and inspire new research hypotheses.
The development of a comprehensive database detailing the synthesis and reactivity of this compound class would be a critical enabler for the successful application of ML, especially considering the importance of including both positive and negative (i.e., failed) experimental results for training robust models. nih.govresearchgate.net
Exploration of Untapped Reactivity Profiles and Novel Synthetic Transformations
Key known transformations include:
[8+2] Cycloadditions: This is the most prominent reaction type, used extensively to synthesize azulenes from enamines, enol ethers, and silyl (B83357) enol ethers. mdpi.comnih.govrsc.org The reaction proceeds via a strained intermediate that undergoes decarboxylation. mdpi.com
Reactions with Active Methylenes: This method provides access to 2-amino- and 2-hydroxyazulene (B91678) derivatives. bohrium.com
Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, have been used to install aryl groups at the 3- and 8-positions, significantly influencing the electronic and optical properties of the molecule. mdpi.com
Other Cycloadditions: The scaffold can also undergo [4+2] and formal [2+2] cycloadditions depending on the reaction partner, demonstrating tunable periselectivity. researchgate.net
Future explorations could focus on untapped reactivity. For example, transition metal-catalyzed C-H activation at other positions on the seven-membered ring could provide a more direct route to functionalization, bypassing the need for pre-functionalized tropones. Investigating the reactivity of novel derivatives, such as the 3,8-diaryl compounds, could lead to new classes of azulenes with extended π-conjugation for advanced materials. mdpi.com
Challenges and Opportunities in the Broader Field of Cyclohepta[b]furan-2-one Chemistry
The chemistry of cyclohepta[b]furan-2-ones is rich with opportunity, but also presents several challenges that future research must address.
Challenges:
Synthetic Accessibility: The synthesis of the core ring system can be challenging. Routes often rely on tropone (B1200060) precursors, which are not always readily available, or involve multi-step procedures. bohrium.com Some methods for forming the seven-membered ring have struggled with side reactions and unstable intermediates. acs.org
Reaction Conditions: Many of the key cycloaddition reactions require high temperatures (160-190 °C), which can limit substrate scope and is not ideal from a green chemistry perspective. mdpi.com
Limited Core Modifications: While functionalization at the 3-position is well-documented, methods for selectively modifying other positions on the scaffold are less explored, representing a significant synthetic hurdle. researchgate.netresearchgate.net
Opportunities:
Precursors for Functional Molecules: The primary opportunity remains the use of these compounds as highly versatile precursors for azulene derivatives. mdpi.comdntb.gov.ua Azulenes are of interest for pharmaceuticals, such as anti-ulcer agents, and for organic electronic materials like organic field-effect transistors (OFETs). mdpi.com
Development of Novel Materials: The ability to tune the electronic and optical properties of the cyclohepta[b]furan-2-one core through substitution presents a major opportunity. mdpi.com This could lead to new chromophores, sensors, or nonlinear optical materials.
Catalysis and New Reactions: There is a significant opportunity to develop new catalytic methods that operate under milder conditions, expand the scope of possible transformations, and provide access to novel functionalization patterns. Addressing the current synthetic challenges will unlock the full potential of this fascinating class of compounds.
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
